4-(N-ethyl-N-phenylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
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Overview
Description
4-(N-ethyl-N-phenylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a synthetic organic compound that belongs to the class of sulfonamides and thienopyrimidines. These compounds are often studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-ethyl-N-phenylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Thienopyrimidine Core: Starting with a thieno[2,3-d]pyrimidine precursor, various functional groups are introduced through nucleophilic substitution or electrophilic addition reactions.
Sulfonamide Formation: The N-ethyl-N-phenylsulfamoyl group is introduced via sulfonylation reactions, often using reagents like sulfonyl chlorides in the presence of a base.
Benzamide Coupling: The final step involves coupling the sulfonamide intermediate with a benzoyl chloride derivative to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Cell Signaling: May affect cellular signaling pathways.
Medicine
Antimicrobial: Potential use as an antimicrobial agent.
Anti-inflammatory: Investigated for anti-inflammatory properties.
Industry
Pharmaceuticals: Used in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(N-ethyl-N-phenylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide would depend on its specific biological target. Generally, it may involve:
Molecular Targets: Binding to enzymes or receptors.
Pathways: Modulating signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Other sulfonamide derivatives with similar structures.
Thienopyrimidines: Compounds with the thienopyrimidine core.
Uniqueness
Structural Features: Unique combination of sulfonamide and thienopyrimidine moieties.
Biological Activity: Distinct biological activities compared to other similar compounds.
Properties
IUPAC Name |
4-[ethyl(phenyl)sulfamoyl]-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S2/c1-2-25(16-6-4-3-5-7-16)30(27,28)17-10-8-15(9-11-17)20(26)24-19-18-12-13-29-21(18)23-14-22-19/h3-14H,2H2,1H3,(H,22,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOOAKVTKGXOCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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